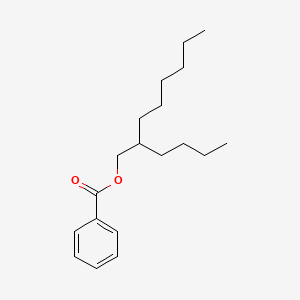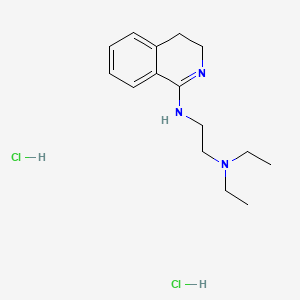
N'-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride typically involves the Ritter reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives. The process involves the reaction of 1-methylthio-3,4-dihydroisoquinolines with various reagents under controlled conditions . The nitrosylation of these isoquinoline derivatives proceeds smoothly at the β-enamine carbon atom to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dialkyl-3,4-dihydro-1-isoquinolyl aryl diketones: These compounds share a similar isoquinoline core structure and exhibit comparable chemical properties.
Substituted bis(3,4-dihydro-1-isoquinolyl)methanes: These compounds also contain the isoquinoline moiety and are synthesized using similar methods.
Uniqueness
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is unique due to its specific substitution pattern and the presence of the diethylethylenediamine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Propiedades
Número CAS |
26406-62-2 |
|---|---|
Fórmula molecular |
C15H25Cl2N3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15;;/h5-8H,3-4,9-12H2,1-2H3,(H,16,17);2*1H |
Clave InChI |
JUQFJBBPPOFHIP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NCCC2=CC=CC=C21.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


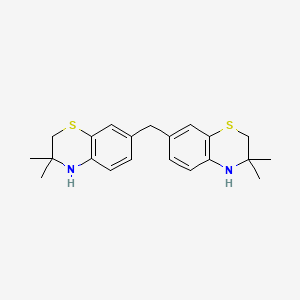

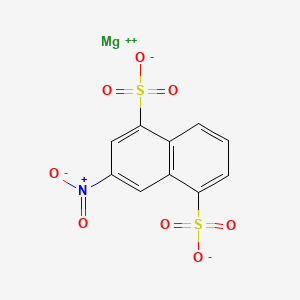
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
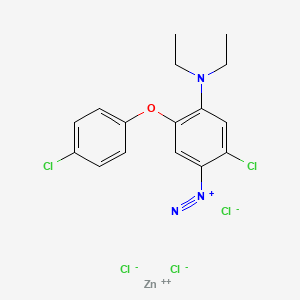

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
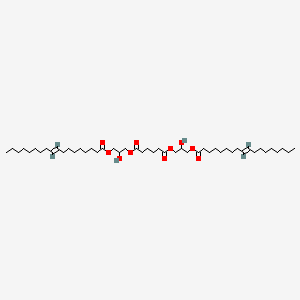


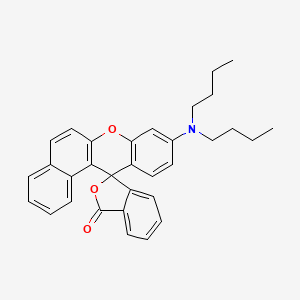
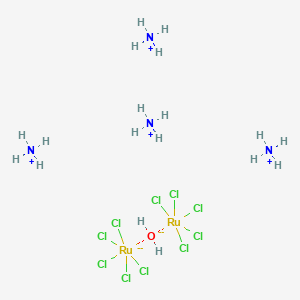
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
